molecular formula C10H9BrClNO3 B5110258 (4-chlorophenyl) N-(3-bromopropanoyl)carbamate

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B5110258
M. Wt: 306.54 g/mol
InChI Key: AHAIPTHIQSYMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained. The crude product is then purified using techniques such as recrystallization or column chromatography to achieve a high degree of purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromopropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenol and 3-bromopropanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reactions are usually conducted at reflux temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: New carbamate derivatives with different functional groups.

    Hydrolysis: 4-chlorophenol and 3-bromopropanoic acid.

    Oxidation and Reduction: Corresponding oxides or reduced derivatives.

Scientific Research Applications

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-chlorophenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl N-(4-bromophenyl)carbamate
  • 4-chlorophenyl N-(2,4-dichlorophenyl)carbamate
  • 4-chlorophenyl N-(3,4-dichlorophenyl)carbamate
  • 4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
  • 4-chlorophenyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate is unique due to the presence of both a 4-chlorophenyl group and a 3-bromopropanoyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

IUPAC Name

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAIPTHIQSYMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.